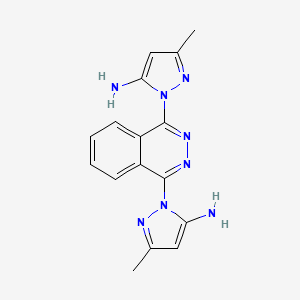
1,1'-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) is a complex organic compound that belongs to the class of heterocyclic compounds It features a phthalazine core linked to two pyrazole rings, each substituted with a methyl group and an amine group
Méthodes De Préparation
The synthesis of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Attachment of Pyrazole Rings: The pyrazole rings are introduced through a condensation reaction involving 3-methyl-1H-pyrazole-5-amine and the phthalazine core.
Analyse Des Réactions Chimiques
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide), and controlled temperatures.
Applications De Recherche Scientifique
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antituberculosis agent.
Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cellular processes in pathogenic microorganisms. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Comparaison Avec Des Composés Similaires
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione have shown similar biological activities, including antimicrobial and anticonvulsant properties.
Pyrazole Derivatives: Pyrazole-based compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, also exhibit antimicrobial and antioxidant activities.
The uniqueness of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) lies in its dual pyrazole substitution, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications.
Propriétés
Numéro CAS |
93433-37-5 |
|---|---|
Formule moléculaire |
C16H16N8 |
Poids moléculaire |
320.35 g/mol |
Nom IUPAC |
2-[4-(5-amino-3-methylpyrazol-1-yl)phthalazin-1-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H16N8/c1-9-7-13(17)23(21-9)15-11-5-3-4-6-12(11)16(20-19-15)24-14(18)8-10(2)22-24/h3-8H,17-18H2,1-2H3 |
Clé InChI |
OIRWRGZCYOORNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)N)C2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


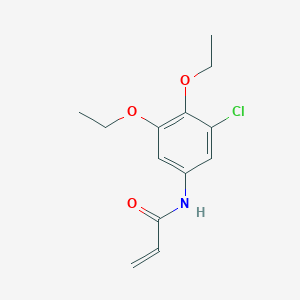
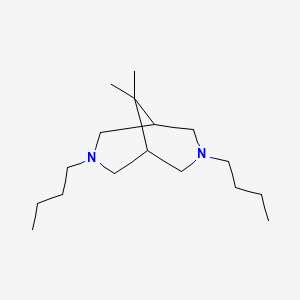
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

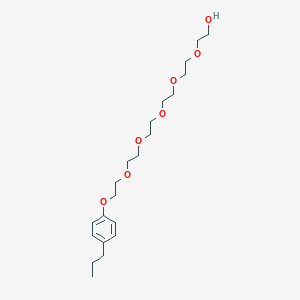
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
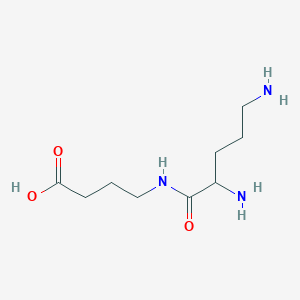
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)


![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
